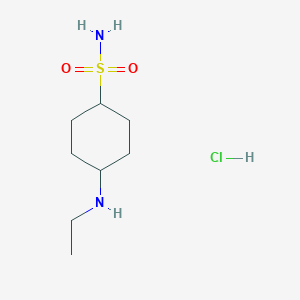
4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” is a chemical compound with the CAS Number: 2137684-05-8 . It has a molecular weight of 242.77 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H18N2O2S.ClH/c1-2-10-7-3-5-8(6-4-7)13(9,11)12;/h7-8,10H,2-6H2,1H3,(H2,9,11,12);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Tandem Cyclization Cascades : The synthesis of aza-heterocycles through tandem Pummerer/Mannich cyclization cascades of alpha-sulfinylamides showcases a method to prepare complex structures. This process involves initial condensation, followed by cyclization to produce fused isoquinoline lactams, demonstrating the compound's role in generating novel heterocyclic compounds (Padwa et al., 2002).
Sulfonamide Derivatives Synthesis : Research on the synthesis, crystal structure, and spectral properties of new sulfonamide derivatives, including those with cyclohexane motifs, highlights the compound's utility in creating molecules with potential applications in drug design and materials science. These derivatives have been characterized by various techniques, indicating their structural diversity and potential applications (Danish et al., 2021).
Material Applications
Fluorescence Sensors : The development of water-soluble sulfonato-Salen-type Schiff bases from diamines, including cyclohexanediamine derivatives, for the detection of Cu2+ in water and living cells exemplifies the role of similar compounds in environmental monitoring and biomedical research. These ligands' strong fluorescence response to Cu2+ ions showcases their application as selective and sensitive turn-off fluorescence sensors (Zhou et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Sulfonamides, including “4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers”, primarily target a bacterial enzyme known as dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
“4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” likely interacts with its target by mimicking a substrate of the enzyme, para-aminobenzoic acid (PABA), and competitively inhibiting the enzyme . This prevents the production of dihydrofolic acid, a precursor of folic acid, thereby halting bacterial growth .
Biochemical Pathways
By inhibiting the synthesis of folic acid, “4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” disrupts several biochemical pathways in bacteria that rely on folic acid, including the synthesis of nucleic acids and certain amino acids .
Result of Action
The molecular and cellular effects of “4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” action would be the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis .
Propiedades
IUPAC Name |
4-(ethylamino)cyclohexane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-10-7-3-5-8(6-4-7)13(9,11)12;/h7-8,10H,2-6H2,1H3,(H2,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKBKSWKWRATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


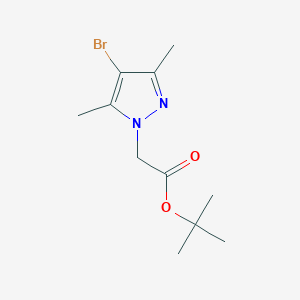
![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)
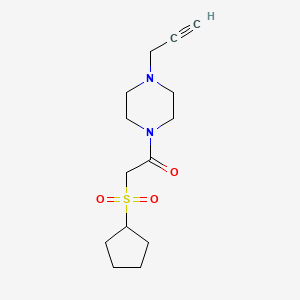
![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)
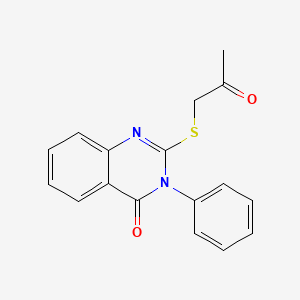
![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2711246.png)

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)
![2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B2711250.png)
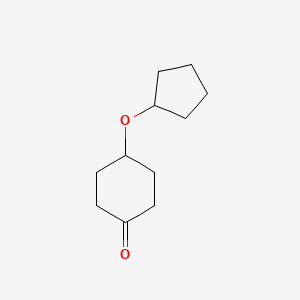


![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)